molecular formula C13H7BrF3N3S B12973700 2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12973700
M. Wt: 374.18 g/mol
InChI Key: BSOVAWQWIYEOAI-UHFFFAOYSA-N
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Description

2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, trifluoromethylthio, and triazolopyridine moieties in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction typically takes place at 140°C and results in high yields within a short reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while coupling reactions can produce biaryl derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine moiety allows the compound to bind effectively to these targets, modulating their activity. For example, it can act as an inverse agonist for RORγt or inhibit kinases like JAK1 and JAK2 . These interactions disrupt the normal signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials.

Properties

Molecular Formula

C13H7BrF3N3S

Molecular Weight

374.18 g/mol

IUPAC Name

2-bromo-8-[4-(trifluoromethylsulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H7BrF3N3S/c14-12-18-11-10(2-1-7-20(11)19-12)8-3-5-9(6-4-8)21-13(15,16)17/h1-7H

InChI Key

BSOVAWQWIYEOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)C3=CC=C(C=C3)SC(F)(F)F

Origin of Product

United States

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